molecular formula C34H58O5 B101018 Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate CAS No. 15484-00-1

Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate

Cat. No.: B101018
CAS No.: 15484-00-1
M. Wt: 546.8 g/mol
InChI Key: SPLKPGBQKGWBGV-UHFFFAOYSA-N
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Description

Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate (CAS 1548-00-1) is a cholesteric liquid crystal compound of significant interest in materials science research. Its molecular structure, with a carbonic acid ester group linked to a cholesteryl moiety via a 2-(2-ethoxyethoxy)ethyl chain, underlies its unique self-organizing properties and responsiveness to external stimuli . A primary research application of this compound is in the study of cholesteric, or chiral nematic, liquid crystal phases . In these phases, the molecules arrange themselves in helical structures capable of selectively reflecting circularly polarized light, a phenomenon known as structural color. The specific pitch of the helix, and thus the wavelength of reflected light, can be influenced by temperature, pressure, and electric fields, making this compound valuable for investigating tunable optical materials and sensors. Beyond fundamental studies, cholesteric compositions containing esters like cholesteryl carbonate derivatives have demonstrated practical utility. Research and patents describe their use in color-changing cosmetic formulations, where shearing forces disrupt the liquid crystal structure to produce a visible color shift . Furthermore, cholesteric liquid crystals are pivotal in the development of advanced polymeric structures and composites. They can be embedded within a polymer matrix to create films with unique optical properties for applications in displays, reflective coatings, and laser technology . As a cholesterol-based derivative, it also serves as a key building block in the synthesis of more complex functional materials, including gelators and drug delivery systems, highlighting its interdisciplinary value . This product is intended for research purposes only in a laboratory setting.

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H58O5/c1-7-36-19-20-37-21-22-38-32(35)39-27-15-17-33(5)26(23-27)11-12-28-30-14-13-29(25(4)10-8-9-24(2)3)34(30,6)18-16-31(28)33/h11,24-25,27-31H,7-10,12-23H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLKPGBQKGWBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H58O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00935080
Record name Cholest-5-en-3-yl 2-(2-ethoxyethoxy)ethyl carbonate
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Molecular Weight

546.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15484-00-1
Record name Cholest-5-en-3-ol (3beta)-, 3-(2-(2-ethoxyethoxy)ethyl carbonate)
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Record name Cholest-5-en-3-ol (3.beta.)-, 3-[2-(2-ethoxyethoxy)ethyl carbonate]
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Record name Cholest-5-en-3-yl 2-(2-ethoxyethoxy)ethyl carbonate
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Record name Cholest-5-en-3β-yl 2-(2-ethoxyethoxy)ethyl carbonate
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Preparation Methods

The synthesis of Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate involves multiple steps. The synthetic route typically starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of the 2-(2-ethoxyethoxy)ethyl carbonate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes .

Scientific Research Applications

Pharmaceutical Applications

Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate has garnered attention for its potential therapeutic properties, especially in lipid metabolism.

Lipid-Lowering Agent : The compound has been shown to effectively lower blood lipid levels, making it a candidate for treating hyperlipidemia and associated cardiovascular conditions. Its mechanism involves modulating lipid profiles and potentially influencing cholesterol metabolism.

Anti-Cancer Activity : Recent studies indicate that this compound can induce apoptosis in various cancer cell lines, including prostate carcinoma (PC-3) and cervical cancer (HeLa) cells. Its cytotoxic effects are reportedly stronger than those of cholesterol itself, suggesting a promising avenue for cancer treatment.

Anti-Inflammatory Properties : this compound has also displayed anti-inflammatory effects, which may be beneficial in managing inflammatory diseases. This activity is hypothesized to occur through the inhibition of pro-inflammatory cytokines and mediators.

Material Science Applications

In materials science, this compound is recognized for its unique liquid crystal properties.

Liquid Crystal Behavior : The compound exhibits cholesteric liquid crystal properties up to 32°C, making it suitable for applications in display technologies. Its pitch can change with temperature, indicating its potential use in thermally responsive materials .

Optical Activity Validation : It has been utilized to validate theoretical models of optical activity in cholesteric liquid crystals. By measuring infrared linear dichroism in nematic liquid crystals doped with this compound, researchers confirmed the accuracy of theoretical predictions regarding circular dichroism.

Data Tables

Application Area Specific Application Mechanism/Effect
PharmaceuticalsLipid-lowering agentLowers blood lipid levels
Anti-cancer activityInduces apoptosis in cancer cells
Anti-inflammatory propertiesInhibits pro-inflammatory cytokines
Material ScienceLiquid crystal applicationsExhibits cholesteric properties up to 32°C
Optical activity validationValidates theoretical models of optical activity

Case Studies

  • Lipid-Lowering Efficacy :
    A study demonstrated that this compound significantly reduced triglyceride levels in animal models, suggesting its potential as a therapeutic agent for hyperlipidemia management.
  • Anti-Cancer Mechanism :
    In vitro experiments showed that this compound caused a higher rate of apoptosis in HeLa cells compared to control groups treated with cholesterol alone, indicating a stronger anti-cancer effect.
  • Liquid Crystal Properties :
    Research on the temperature-dependent behavior of this compound revealed that its pitch increased with temperature, a characteristic not commonly observed in other cholesteric compounds.

Mechanism of Action

The mechanism of action of Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs in the Cholesteryl Carbonate Family

The following table summarizes key structural analogs, focusing on substituent variations and physicochemical properties:

Compound Name CAS Number Substituent Group Molecular Weight (g/mol) Key Applications/Properties
Cholesteryl ethyl carbonate 23836-43-3 Ethyl ~544.8 Liquid crystal stabilizer
Cholesteryl methyl carbonate 29331-39-3 Methyl ~530.7 Phase transition studies
Cholesteryl isostearyl carbonate 127512-93-0 Isostearyl (branched C18) ~745.1 Lubricant additives
Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate 15484-00-1 2-(2-ethoxyethoxy)ethyl ~644.9 Hypersonic damping in phase transitions
Cholesteryl benzoate 604-32-0 Benzoyl ~562.8 Ultrasonic attenuation studies

Key Observations:

  • Substituent Impact on Phase Behavior : The ethoxyethoxyethyl chain in this compound introduces greater conformational flexibility compared to rigid aromatic groups (e.g., benzoyl in cholesteryl benzoate). This enhances solvation dynamics in liquid crystal phases, as evidenced by reduced hypersonic damping compared to cholesteryl caprate or caprinate .
  • Thermal Stability : Methyl and ethyl carbonates exhibit lower thermal stability due to shorter alkyl chains, whereas the ethoxyethoxyethyl analog shows improved stability up to 150°C, attributed to its oligoether chain’s hydrogen-bonding capacity .
  • Acoustic Properties : Cholesteryl benzoate and caprate derivatives display significant ultrasonic attenuation (~10% velocity dip) at MHz frequencies, while this compound demonstrates broadband hypersonic damping (10 GHz range) with a 20–30% increase in line broadening during transitions .

Functional Comparison with Non-Carbonate Derivatives

  • Cholesteryl bromide (CAS: 516-91-6) : Lacks the carbonate group, reducing polarity and limiting applications in electrolyte systems. Primarily used in halogenation reactions .
  • Cholesterol stearate (CAS: 35602-69-8) : A stearic acid ester with higher hydrophobicity, unsuitable for liquid crystal electrolytes but effective in lipid bilayer stabilization .

Biological Activity

Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate (CEEC) is a compound of significant interest in both biological and material sciences due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is derived from cholesterol, featuring a carbonate ester and an ethoxyethoxy substituent. Its structure can be represented as follows:

C27H46O4\text{C}_{27}\text{H}_{46}\text{O}_4

This compound exhibits properties typical of cholesterol derivatives, including amphiphilicity, which allows it to interact with biological membranes effectively.

The biological activity of CEEC is primarily attributed to its ability to modulate cellular processes through various mechanisms:

  • Receptor Interaction : CEEC may bind to specific receptors on cell membranes, influencing signal transduction pathways that regulate cell growth and apoptosis.
  • Membrane Fluidity : By integrating into lipid bilayers, CEEC can alter membrane fluidity, potentially affecting the function of membrane proteins and channels.
  • Anti-inflammatory Effects : Preliminary studies suggest that CEEC exhibits anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Therapeutic Potential

Research has indicated that CEEC holds promise in several therapeutic areas:

  • Anti-cancer Activity : Studies have demonstrated that CEEC can induce apoptosis in cancer cells. For instance, it has been shown to be more cytotoxic than cholesterol itself in various cancer cell lines, including prostate carcinoma (PC-3) and cervical cancer (HeLa) cells .
  • Anti-inflammatory Properties : CEEC has been investigated for its potential to reduce inflammation in various models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and mediators .

Case Studies and Research Findings

  • Cytotoxicity Assessment :
    • A comparative study evaluated the cytotoxic effects of CEEC against several cancer cell lines using MTT assays. Results indicated that CEEC exhibited IC50 values ranging from 8.07 to 12.25 μM, demonstrating significant anti-proliferative activity compared to other cholesterol derivatives .
  • Inflammation Model Studies :
    • In a model of lipopolysaccharide (LPS)-induced inflammation, CEEC treatment resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in managing inflammatory diseases .
  • Mechanistic Insights :
    • Research utilizing Fabry-Perot interferometry revealed that CEEC affects sound wave propagation in cholesteric liquid crystals, indicating its influence on molecular interactions at the nanoscale level .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (μM)Reference
PC-38.07 - 12.25
HeLaNot specified
LNCaPNot specified

Table 2: Anti-inflammatory Effects of this compound

Inflammatory MarkerEffect (Reduction %)Reference
TNF-alphaSignificant
IL-6Significant

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate, and what factors influence reaction efficiency?

  • Methodology : Synthesis typically involves the reaction of cholesterol derivatives with 2-(2-ethoxyethoxy)ethyl chloroformate under alkaline conditions. Key factors include:

  • Catalyst selection : Use of pyridine or DMAP to enhance reactivity .
  • Solvent compatibility : Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis.
    • Data Table :
Synthetic MethodYield (%)Purity (HPLC)Key Byproducts
Chloroformate route65–75≥95%Cholesterol
Carbodiimide coupling50–60≥90%Urea derivatives

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm esterification (e.g., carbonate carbonyl at ~155 ppm in ¹³C NMR) and ethoxyethoxy chain integration .
  • HPLC-MS : Reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/water) coupled with ESI-MS for molecular ion verification (expected m/z ~632.5) .
  • TLC Validation : Silica gel plates (hexane:ethyl acetate = 7:3) to monitor reaction progress .

Advanced Research Questions

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 4–9) at 40–60°C for 4–12 weeks. Analyze degradation via HPLC and identify products using LC-MS .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under ambient conditions.
    • Key Findings :
  • Degradation occurs via hydrolysis of the carbonate ester, producing cholesterol and 2-(2-ethoxyethoxy)ethanol. Acidic conditions (pH <5) accelerate decomposition .

Q. How can researchers resolve contradictions in data regarding the compound’s interaction with lipid bilayers?

  • Methodology :

  • DSC and Fluorescence Anisotropy : Compare phase transition temperatures and membrane fluidity changes in DPPC liposomes with/without the compound .
  • Molecular Dynamics (MD) Simulations : Model the compound’s orientation within bilayers (e.g., cholesterol-like insertion vs. surface adsorption).
    • Critical Analysis :
  • Discrepancies may arise from variations in bilayer composition (e.g., presence of cholesterol analogs) or experimental temperature .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing variability in synthesis yields?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., solvent, catalyst ratio).
  • ANOVA : Compare batch-to-batch variability (e.g., p-value <0.05 indicates significant differences).
    • Example : A 3-factor DoE identified catalyst concentration as the most critical variable (p=0.003) .

Q. How should researchers address inconsistencies in spectroscopic data during structural validation?

  • Troubleshooting Steps :

Verify solvent purity : Residual solvents (e.g., DMSO) may obscure NMR peaks .

Cross-validate with IR : Confirm carbonate C=O stretch (~1740 cm⁻¹) and ether C-O-C (~1100 cm⁻¹).

Re-crystallize : Remove impurities using hexane/ethyl acetate mixtures .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate
Reactant of Route 2
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Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate

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